molecular formula C19H28NO3+ B1196793 Glycopyrronium CAS No. 13283-82-4

Glycopyrronium

Cat. No.: B1196793
CAS No.: 13283-82-4
M. Wt: 318.4 g/mol
InChI Key: ANGKOCUUWGHLCE-UHFFFAOYSA-N
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Description

Glycopyrronium, also known as glycopyrrolate, is a synthetic quaternary ammonium compound. It is a long-acting muscarinic antagonist that is widely used in medical practice. This compound is primarily employed to treat conditions such as chronic obstructive pulmonary disease (COPD), hyperhidrosis (excessive sweating), severe drooling, and as an adjunct in anesthesia to reduce secretions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycopyrronium bromide involves several key steps:

    Protection of Hydroxyl Group: The hydroxyl group of alpha-cyclopentyl mandelic acid is protected by benzyl.

    Esterification: The protected compound is esterified with 1-methyl-3-pyrrolidinol using conventional methods to obtain a key intermediate ester.

    Debenzylation: The intermediate ester is debenzylated under palladium on carbon (Pd/C) conditions.

    Quaternization: The resulting compound is quaternized with methyl bromide to form this compound bromide

Industrial Production Methods: Industrial production of this compound bromide follows similar synthetic routes but is optimized for higher yields and lower environmental impact. The process involves the use of condensing agents and controlled reaction conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Glycopyrronium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

    Reduction: Reduction reactions are less common for this compound due to its stable quaternary ammonium structure.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed, though not typically for this compound.

    Substitution: Nucleophilic substitution can occur with reagents like sodium hydroxide under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted this compound compounds .

Scientific Research Applications

Chronic Obstructive Pulmonary Disease (COPD)

Glycopyrronium is primarily used in the management of chronic obstructive pulmonary disease. It acts as a long-acting muscarinic antagonist (LAMA), providing bronchodilation and improving lung function.

  • Efficacy : Clinical trials, including the GLOW studies, have demonstrated that this compound significantly improves lung function and health-related quality of life in COPD patients compared to placebo and tiotropium .
  • Onset of Action : this compound has a faster onset of action than tiotropium, with significant bronchodilation observed within the first four hours after administration .
StudySample SizeOutcomeResults
GLOW11859 patientsTime to first clinically important deteriorationHR: 0.46 (p < 0.0001)
GLOW2760 patientsLung function improvementSimilar efficacy to tiotropium
GEM1VariousHealth status improvementSignificant improvements in COPD patients

Hyperhidrosis

Topical this compound bromide is indicated for the treatment of primary axillary hyperhidrosis.

  • Effectiveness : A study indicated that topical application significantly reduces sweat production and improves quality of life as measured by the Dermatology Life Quality Index (DLQI) .
  • Adverse Events : While effective, the treatment requires careful monitoring due to potential side effects .
ParameterPre-treatment ScorePost-treatment Score
DLQI144
Sweat Production (SP) Responder Rate20%80%

Preoperative Use

This compound is frequently utilized as a preoperative medication to reduce salivary and respiratory secretions.

  • Mechanism : It inhibits vagal reflexes and bradycardia during anesthesia induction, enhancing surgical conditions .
  • Administration : The intravenous formulation is commonly used in conjunction with cholinesterase inhibitors to reverse neuromuscular blockade postoperatively .

Pharmacokinetics and Safety Profile

This compound exhibits variable pharmacokinetics depending on the route of administration:

  • Oral Administration : Mean maximum concentration (Cmax) of 0.318 ng/mL with a time to peak concentration (Tmax) of 3.1 hours .
  • Intravenous Administration : Rapid onset with effective reduction of gastric secretions and airway secretions during surgical procedures.

The safety profile is generally favorable, with adverse events similar to those observed with other anticholinergic medications .

Future Directions in Research

Ongoing research is exploring novel formulations and combinations involving this compound for various respiratory conditions:

  • Combination Therapies : this compound combined with long-acting β(2)-agonists like indacaterol has shown promise for enhanced bronchodilation in COPD patients .
  • New Indications : Investigations into its efficacy for treating conditions such as idiopathic pulmonary fibrosis (IPF) and pulmonary arterial hypertension (PAH) are underway, highlighting its potential beyond traditional applications .

Mechanism of Action

Glycopyrronium exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition reduces secretions in the airways, gastrointestinal tract, and other tissues. The compound does not cross the blood-brain barrier, minimizing central nervous system effects. This compound’s primary molecular targets are the muscarinic receptors, particularly M3 receptors, which mediate smooth muscle contraction and glandular secretion .

Comparison with Similar Compounds

    Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.

    Ipratropium: A short-acting muscarinic antagonist used for similar indications but with a shorter duration of action.

    Aclidinium: Another long-acting muscarinic antagonist with similar therapeutic uses.

Uniqueness of Glycopyrronium: this compound is unique in its combination of efficacy, safety profile, and minimal central nervous system effects. It has a faster onset of action compared to some other long-acting muscarinic antagonists and is well-tolerated in various patient populations .

Biological Activity

Glycopyrronium, also known as glycopyrrolate or NVA237, is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD) and other conditions requiring anticholinergic therapy. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its therapeutic effects by antagonizing muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, which play critical roles in bronchoconstriction and secretion regulation. The compound's high affinity for these receptors allows it to effectively reduce bronchial secretions and improve airflow in patients with COPD.

Receptor Affinity

  • M1 : Highest affinity
  • M3 : Moderate affinity
  • M2/M4 : Lower affinity
  • M5 : Lowest affinity

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on the route of administration:

RouteCmax (ng/mL)Tmax (hours)AUC (h*ng/mL)Bioavailability
Topical0.08 ± 0.0410.88 ± 0.57N/A
Inhalation34.5 pg/mL<0.33255~40%
Intramuscular3.47 ± 1.480.466.64 ± 2.33N/A
Oral0.3183.11.74Highly variable

This compound is approximately 38-44% protein-bound in plasma, primarily to serum albumin and alpha-1-acid glycoprotein .

Case Studies and Clinical Trials

  • GEM2 Study : A pivotal randomized controlled trial involving 432 patients with moderate-to-severe COPD demonstrated that twice-daily administration of this compound significantly improved lung function compared to placebo.
    • Primary Outcome : FEV1 AUC0-12h at week 12 showed significant improvement (p < 0.001).
    • Secondary Outcomes : Health status (SGRQ score), dyspnea (TDI score), and rescue medication use were also significantly better in the this compound group .
  • Comparison with Tiotropium : this compound has been shown to provide similar efficacy to tiotropium but with a faster onset of action within the first four hours post-administration.
    • In clinical trials, both drugs demonstrated comparable effects on lung function and quality of life measures, but this compound's rapid bronchodilation is a notable advantage .

Safety Profile

The safety profile of this compound is generally favorable, with most adverse events being mild to moderate:

  • Common Adverse Events : Dry mouth, constipation, urinary retention.
  • Serious Adverse Events : Occurred in about 4.2% of patients treated with this compound compared to 2.3% for placebo, predominantly respiratory-related .

Q & A

Basic Research Questions

Q. What is the pharmacokinetic profile of inhaled glycopyrronium, and how does it inform dosing regimens?

Inhaled this compound exhibits biphasic lung absorption, with 93.1% of systemic absorption occurring via pulmonary routes and a slow-phase half-life of ~3.5 days, enabling once-daily dosing. Population pharmacokinetic (PK) models integrating plasma concentration-time data from multiple administration routes (e.g., intravenous, oral, inhaled) have quantified lung bioavailability (52.6% of inhaled dose) and systemic clearance . Methodologically, compartmental PK models with first-order absorption and elimination parameters are recommended to simulate lung deposition and optimize dosing intervals.

Q. How does this compound compare to other long-acting muscarinic antagonists (LAMAs) in COPD management?

Network meta-analyses show this compound’s trough FEV1 improvements are comparable to tiotropium (established LAMA) but inferior to LABA/LAMA combinations. However, its rapid onset (15–30 minutes) may benefit patients requiring immediate bronchodilation. Researchers should use randomized crossover trials with spirometry endpoints (e.g., FEV1, FVC) and standardized washout periods to minimize carryover effects .

Q. What methodologies are standard for assessing this compound’s efficacy in hyperhidrosis trials?

Gravimetric sweat production measurement (mg/5 min) and the Hyperhidrosis Disease Severity Scale (HDSS) are primary endpoints. In phase III trials (ATMOS-1/ATMOS-2), pre-specified sensitivity analyses excluded outlier data to validate efficacy. Researchers must standardize environmental conditions (temperature, humidity) during sweat collection and use blinded adjudication for HDSS scoring to reduce bias .

Advanced Research Questions

Q. How can population pharmacokinetic models address discrepancies in this compound bioavailability estimates?

Discrepancies between model-derived (8.2%) and noncompartmental (5%) oral bioavailability estimates arise from inter-study variability in absorption kinetics. To resolve this, researchers should incorporate oral administration data directly into PK models and apply Bayesian estimation to account for inter-individual variability. Cross-validation with radiolabeled studies can further refine bioavailability parameters .

Q. What strategies resolve contradictions in sweat production data across this compound clinical trials?

In ATMOS-1, outlier data from one center skewed results, but sensitivity analysis excluding this center restored statistical significance. Researchers should pre-define criteria for outlier exclusion (e.g., >3 SD from mean) and use mixed-effects models to adjust for site-specific variability. Additionally, combining gravimetric data with patient-reported outcomes (e.g., DLQI) strengthens validity .

Q. How do patient-reported outcomes (PROs) enhance the evaluation of this compound in COPD research?

PROs like the St. George’s Respiratory Questionnaire (SGRQ) and Transition Dyspnea Index (TDI) correlate weakly with FEV1 but better capture treatment impact on quality of life. To integrate PROs, use longitudinal mixed-model repeated measures (MMRM) to analyze changes over time and adjust for baseline severity. Pooled analyses of RCTs (e.g., 23 trials for LABA/LAMA combinations) demonstrate PROs’ utility in detecting clinically meaningful differences .

Q. What are the implications of cardiovascular safety signals in this compound combination therapies?

Meta-analyses of fixed-dose combinations (FDCs) with β2-agonists show increased atrial fibrillation risk (OR 1.24 vs. placebo). Investigators should prioritize active comparator trials (e.g., this compound vs. tiotropium) and use standardized adjudication for cardiovascular adverse events. Holter monitoring and biomarker analysis (e.g., NT-proBNP) in long-term studies can clarify mechanisms .

Q. How can researchers optimize experimental designs for long-term this compound safety monitoring?

Adaptive trial designs with pre-specified interim analyses allow for early termination if safety thresholds are breached. For real-world evidence, leverage registries with propensity score matching to adjust for confounders. Pharmacovigilance studies should apply disproportionality analyses (e.g., reporting odds ratios) in databases like FAERS to detect rare adverse events .

Q. Methodological Considerations

  • Data Contradictions : Use sensitivity analyses and stratified randomization to address inter-trial variability.
  • PK/PD Integration : Link PK models to pharmacodynamic endpoints (e.g., FEV1) via Emax models to predict dose-response relationships .
  • PRO Implementation : Validate PRO instruments in target populations using cognitive debriefing and test-retest reliability assessments .

Properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGKOCUUWGHLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048165
Record name 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.44e-04 g/L
Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Glycopyrronium is a muscarinic antagonist with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5. Muscarinic receptors M1 to M4 are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions. Secretions from salivary and sweat glands, as well as gastric acid secretions, are also predominantly mediated by the M3 receptor. Salivary and gastric acid secretions are also partially mediated by the M1 receptor. Antagonism of these receptors decreases the volume of their respective secretions, and in the case of the gastrointestinal system, reduces the acidity of the stomach. In the cardiovascular system, muscarinic receptors M1 to M5 are all present, however the function of M5 has not been described in literature. Under normal circumstances, stimulation of the vagal nerve lowers the heart rate, potentially leading to intraoperative bradycardia. Studies in mice suggest that this stimulation is predominantly mediated by the M3 receptor, and mutant knockout mice are not susceptible to these effects.
Record name Glycopyrronium
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CAS No.

13283-82-4, 740028-90-4, 596-51-0
Record name Glycopyrronium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00986
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Record name 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium
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Record name Glycopyrronium bromide
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Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193-194.5, 192.5 °C
Record name Glycopyrronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00986
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Glycopyrronium
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Glycopyrronium
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Glycopyrronium
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Glycopyrronium
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Glycopyrronium
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Glycopyrronium

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